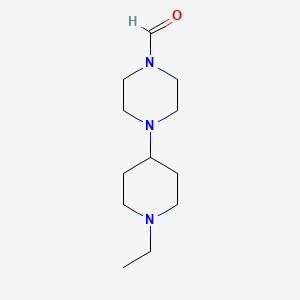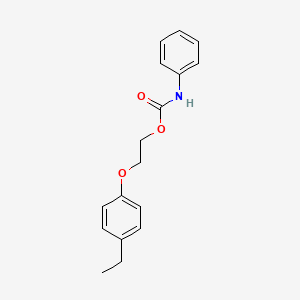![molecular formula C22H18N4O10S2 B5236841 N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}, also known as PNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bis-sulfonamide compound that has been used in various biochemical and physiological studies.
Mécanisme D'action
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} inhibits enzymes by binding to the active site of the enzyme and preventing substrate binding or catalysis. It has been shown to form a covalent bond with the active site of enzymes, leading to irreversible inhibition. N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has also been found to be a competitive inhibitor of carbonic anhydrase, which binds to the zinc ion in the active site of the enzyme.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX. N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has also been found to inhibit the activity of sulfatases, which play a critical role in the degradation of glycosaminoglycans. Additionally, N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been used as a fluorescent probe to study protein-ligand interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} in lab experiments is its ability to inhibit various enzymes, making it a useful tool in studying enzyme function. However, one of the limitations of using N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} is its irreversibility, which can make it difficult to study the kinetics of enzyme inhibition. Additionally, N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} research. One area of interest is the development of N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} derivatives with improved selectivity and potency for specific enzymes. Another area of interest is the use of N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} as a tool to study the role of sulfatases in various diseases. Additionally, N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has potential applications in cancer therapy, and further research is needed to explore its efficacy in preclinical models.
Méthodes De Synthèse
The synthesis of N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N'-1,4-phenylenediamine in the presence of a suitable base. The resulting compound is then reacted with sodium acetate and acetic anhydride to obtain N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}. The synthesis of N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} is a multi-step process that requires careful attention to the reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been widely used in scientific research due to its ability to inhibit various enzymes, such as carbonic anhydrases, sulfatases, and proteases. It has also been used as a fluorescent probe to detect protein-ligand interactions. N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in various cancers, making it a potential target for cancer therapy. Additionally, N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been used as a tool to study the role of sulfatases in various diseases, such as mucopolysaccharidosis and lysosomal storage diseases.
Propriétés
IUPAC Name |
N-[4-[acetyl-(3-nitrophenyl)sulfonylamino]phenyl]-N-(3-nitrophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O10S2/c1-15(27)23(37(33,34)21-7-3-5-19(13-21)25(29)30)17-9-11-18(12-10-17)24(16(2)28)38(35,36)22-8-4-6-20(14-22)26(31)32/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUNEBHJSSPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)

![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)
![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)



